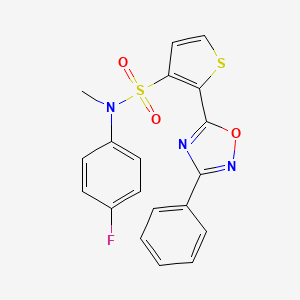

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S2/c1-23(15-9-7-14(20)8-10-15)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)13-5-3-2-4-6-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFOXJSCQUWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and an oxadiazole moiety, which are known to enhance biological activity. The presence of the 4-fluorophenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds and derivatives. For instance, derivatives containing the oxadiazole moiety demonstrated significant activity against various pathogens. In one study, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the activation of p53 and caspase pathways . For example, one derivative exhibited an IC50 value of 0.65 μM against MCF-7 cells, indicating potent cytotoxicity.

Enzyme Inhibition

Inhibition studies have revealed that compounds related to this compound can selectively inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases . The most active derivative showed K_i values in the picomolar range for hCA IX, suggesting that structural modifications could lead to highly selective inhibitors.

Case Studies

- MCF-7 Cell Line Study : A study focused on the effects of oxadiazole derivatives on MCF-7 cells demonstrated that these compounds could significantly increase apoptosis markers such as p53 expression levels and caspase activation .

- Carbonic Anhydrase Inhibition : Another investigation highlighted the selectivity of certain oxadiazole derivatives for hCA IX over other isoforms, showcasing their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Key Analogues :

Impact of Substituents :

- Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine increase the compound’s lipophilicity and resistance to oxidative metabolism.

- Electron-Donating Groups (OCH₃) : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity. This substitution also alters electronic effects on the sulfonamide nitrogen, influencing hydrogen-bonding capabilities .

Table 1: Physicochemical Properties of Analogues

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,2,4-Triazole :

Compounds with 1,2,4-triazole cores (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism between thione and thiol forms, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, 1,2,4-oxadiazoles lack tautomeric behavior, providing greater structural rigidity. This rigidity may improve target selectivity but reduce metabolic flexibility .

Thiophene vs. Pyrazole Derivatives : Pyrazole-based sulfonamides (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) show distinct electronic profiles due to the pyrazole’s aromaticity and nitrogen positioning. Thiophene-sulfonamides, however, offer enhanced sulfur-mediated interactions with metal ions in enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-fluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and sulfonamide coupling. Key steps include:

- Cyclization : Use of nitrile oxides and thiophene precursors under reflux with catalysts like triethylamine .

- Sulfonamide Formation : Coupling of thiophene-3-sulfonyl chloride with substituted aniline derivatives in anhydrous dichloromethane .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. Analytical techniques like TLC and HPLC monitor intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the oxadiazole ring and sulfonamide linkage. Fluorine-specific -NMR resolves positional isomers .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC assesses purity (>95% threshold for biological assays) .

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1350 cm) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Tested in DMSO, PBS, and ethanol via UV-Vis spectroscopy. Critical micelle concentration (CMC) may be determined for amphiphilic derivatives .

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. pH-dependent hydrolysis of the oxadiazole ring is monitored .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC values may arise from off-target effects in cell-based models .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed activity in vivo but not in vitro .

- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions to explain assay-specific potency variations .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Functional Group Modifications : Systematic substitution of the fluorophenyl or oxadiazole moiety. For example, replacing 4-fluorophenyl with 4-chlorophenyl alters steric/electronic profiles .

- Biological Screening : Test derivatives against a panel of related targets (e.g., kinases, GPCRs) to map selectivity. Use SPR (surface plasmon resonance) for binding affinity quantification .

- Crystallography : Co-crystallization with target proteins (e.g., using SHELX for refinement) identifies key binding interactions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for hERG channel liability .

- QSAR Models : Train machine learning algorithms on datasets of sulfonamide derivatives to forecast absorption/distribution .

Q. How are crystallographic challenges addressed when resolving the compound’s solid-state structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.